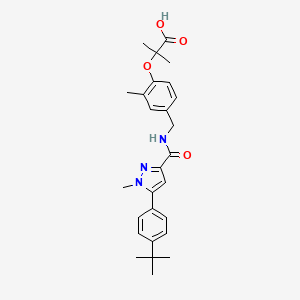
Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-:
Propanoic acid, 1,1-dimethylethyl ester: This ester derivative has a similar backbone but differs in its ester functional group.
Uniqueness
The uniqueness of Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Biological Activity
Propanoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Propanoic acid, 2-(4-((((5-(4-(1,1-dimethylethyl)phenyl)-1-methyl-1H-pyrazol-3-yl)carbonyl)amino)methyl)-2-methylphenoxy)-2-methyl- is a complex structure with potential pharmacological implications. This article aims to elucidate its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for the compound is C27H36N2O4 with a molecular weight of approximately 463.6 g/mol. The structure features multiple functional groups that contribute to its biological properties, including a pyrazole moiety known for its role in various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized based on its interactions with various biochemical pathways and cellular targets. Key areas of focus include:
- Anti-inflammatory Effects
- Anticancer Activity
- Enzyme Inhibition
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to affect mitotic spindle formation, leading to cell death in cancerous cells.
Enzyme Inhibition
Inhibition of specific enzymes is a critical aspect of the biological activity of this compound. Notably, it may interact with phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism and inflammatory responses. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in various diseases.
Case Studies
Several case studies have highlighted the effects of propanoic acid derivatives on biological systems:
- Inhibition of PLA2 Activity : A study demonstrated that compounds similar to the target structure inhibited lysosomal phospholipase A2, suggesting potential applications in treating conditions associated with phospholipidosis .
- Antitumor Efficacy : Research involving a derivative showed significant antitumor activity in vitro against various cancer cell lines, indicating its potential as a lead compound for further development .
- Toxicological Profile : Toxicology studies are crucial for understanding the safety profile of such compounds. Initial assessments indicate manageable toxicity levels at therapeutic doses, but further investigations are necessary to establish comprehensive safety data.
Data Table: Biological Activities Summary
Properties
CAS No. |
852814-21-2 |
|---|---|
Molecular Formula |
C27H33N3O4 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[4-[[[5-(4-tert-butylphenyl)-1-methylpyrazole-3-carbonyl]amino]methyl]-2-methylphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C27H33N3O4/c1-17-14-18(8-13-23(17)34-27(5,6)25(32)33)16-28-24(31)21-15-22(30(7)29-21)19-9-11-20(12-10-19)26(2,3)4/h8-15H,16H2,1-7H3,(H,28,31)(H,32,33) |
InChI Key |
BMCXRYMMKLEOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)C(C)(C)C)C)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















